

# L-Vinylglycine vs. Aminoethoxyvinylglycine (AVG): A Comparative Guide to Enzyme Inhibition

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## Compound of Interest

Compound Name: *L-Vinylglycine*

Cat. No.: *B1582818*

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This guide provides an objective comparison of **L-Vinylglycine** (L-VG) and Aminoethoxyvinylglycine (AVG), two well-characterized mechanism-based inhibitors of pyridoxal phosphate (PLP)-dependent enzymes. Both compounds are vinyl-substituted amino acids that act as "suicide substrates," leading to the irreversible inactivation of their target enzymes. However, they exhibit significant differences in their target specificity, potency, and mechanism, making them suitable for different research and commercial applications.

## Introduction to the Inhibitors

**L-Vinylglycine** (L-VG) is the simplest  $\alpha$ -vinyl amino acid, naturally found in mushrooms.<sup>[1]</sup> It functions as a broad-spectrum inhibitor, targeting a variety of PLP-dependent enzymes, including transaminases.<sup>[2]</sup> Its relatively simple structure allows it to be accepted into the active sites of numerous enzymes that process amino acids.

Aminoethoxyvinylglycine (AVG) is a more complex molecule, a structural analog of L-VG with an extended aminoethoxy side chain.<sup>[2]</sup> This modification grants it higher specificity and potency, particularly against 1-aminocyclopropane-1-carboxylate (ACC) synthase, the key regulatory enzyme in the ethylene biosynthesis pathway in plants.<sup>[3][4]</sup> This targeted action has led to its widespread commercial use as a plant growth regulator to delay fruit ripening and senescence.<sup>[5][6]</sup>

## Mechanism of Action

Both L-VG and AVG are mechanism-based inhibitors that hijack the catalytic machinery of PLP-dependent enzymes. The general mechanism involves the formation of a covalent bond between the inhibitor and the PLP cofactor, followed by enzyme-catalyzed transformations that generate a highly reactive intermediate. This intermediate then irreversibly binds to a nucleophilic residue in the enzyme's active site, leading to inactivation.

**L-Vinylglycine:** L-VG's inactivation of ACC synthase is a well-studied example. After forming an external aldimine with the PLP cofactor, the enzyme abstracts the  $\alpha$ -proton.<sup>[2]</sup> This is followed by a rearrangement that creates a reactive Michael acceptor.<sup>[2]</sup> An active site nucleophile, specifically the  $\epsilon$ -amino group of Lys273 in apple ACC synthase, then attacks the  $\gamma$ -carbon of the vinyl group, forming a stable, covalent adduct that permanently inactivates the enzyme.<sup>[7]</sup> Interestingly, L-VG is also a substrate for ACC synthase, with the enzyme-inhibitor complex partitioning between catalytic turnover (producing  $\alpha$ -ketobutyrate and ammonia) and inactivation.<sup>[7][8]</sup> For every inactivation event, approximately 500 catalytic turnovers occur.<sup>[7][8]</sup>

**Aminoethoxyvinylglycine (AVG):** AVG also acts as a mechanism-based inhibitor of ACC synthase.<sup>[3][4]</sup> Due to its structural similarity to the natural substrate S-adenosylmethionine (SAM), it acts as a potent competitive inhibitor.<sup>[3][9]</sup> AVG binds to the enzyme's active site, preventing the conversion of SAM to ACC, the immediate precursor of ethylene.<sup>[9][10]</sup> Its inhibition is highly effective, making it a powerful tool for studying and controlling ethylene-dependent physiological processes in plants.<sup>[4][11]</sup> While highly specific for ACC synthase, AVG can also inhibit other aminotransferases, including those involved in auxin biosynthesis, which can lead to broader physiological effects at higher concentrations.<sup>[12]</sup>

## Quantitative Comparison of Inhibitory Activity

The following table summarizes key quantitative data for L-VG and AVG as enzyme inhibitors, primarily focusing on their interaction with ACC synthase.

Inhibitor	Target Enzyme	Organism/Source	Inhibition Type	K <sub>m</sub>	k <sub>cat</sub>	K <sub>i</sub>	Partition Ratio (Turnover/Inactivation)	Reference
L-Vinylglycine	ACC Synthase	Apple (Malus domestica) expressed in Pichia pastoris	Mechanism-based inhibitor / Alternative substrate	1.4 mM	1.8 s <sup>-1</sup>	-	~500	[7][8]
L-Vinylglycine	Aspartate Aminotransferase	Pig Heart	Irreversible	-	-	-	-	[1][13]
L-Vinylglycine	L-Amino Acid Oxidase	Crotalus adamanteus venom	Mechanism-based inhibitor	-	-	-	~20,000	[14]
Aminoethoxyvinylglycine (AVG)	ACC Synthase	Tomato (Lycopersicon esculentum)	Competitive, Reversible	-	-	0.2 μM	-	[3]

Note: The K<sub>m</sub> and k<sub>cat</sub> values for **L-Vinylglycine** refer to its processing as an alternative substrate by ACC synthase, not its inactivation kinetics.

## Experimental Protocols

### Synthesis of L-Vinylglycine from L-Homoserine Lactone

This protocol describes an efficient, reproducible synthesis of L-VG.[\[15\]](#)

#### Materials:

- N-Boc-L-homoserine lactone
- Diphenyl diselenide
- Sodium borohydride
- Anhydrous N,N-Dimethylformamide (DMF)
- Methanol
- Diethyl ether (Et<sub>2</sub>O)
- Sodium acetate (NaOAc) buffer (100 mM, pH 5)
- 30% Hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>)
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- Trifluoroacetic acid (TFA)

#### Procedure:

- **Phenylselenolate Formation:** In an argon-purged flask, dissolve diphenyl diselenide in anhydrous DMF. Add sodium borohydride to generate the sodium phenylselenolate solution.
- **Lactone Cleavage:** Add a solution of N-Boc-L-homoserine lactone in DMF to the phenylselenolate solution. Heat the reaction at 100°C for 1 hour.
- **Workup:** Cool the reaction to 0°C and add methanol. After stirring, remove the solvent in vacuo. Partition the residue between diethyl ether and NaOAc buffer. Extract the aqueous layer multiple times with diethyl ether.

- **Oxidation and Elimination:** Combine the organic layers, dry, and concentrate. Dissolve the resulting residue in  $\text{CH}_2\text{Cl}_2$  and cool to  $0^\circ\text{C}$ . Add 30%  $\text{H}_2\text{O}_2$  dropwise and allow the reaction to warm to room temperature. This oxidizes the selenide to a selenoxide, which then undergoes syn-elimination to form the vinyl group.
- **Deprotection:** After a standard workup to isolate the protected vinylglycine, dissolve the product in  $\text{CH}_2\text{Cl}_2$  and add trifluoroacetic acid (TFA) to remove the Boc protecting group.
- **Purification:** Purify the final **L-Vinylglycine** product using appropriate chromatographic techniques.

## Assay for ACC Synthase Inhibition

This protocol outlines a general method for determining the inhibitory activity of L-VG or AVG against ACC synthase.<sup>[3][8]</sup>

### Materials:

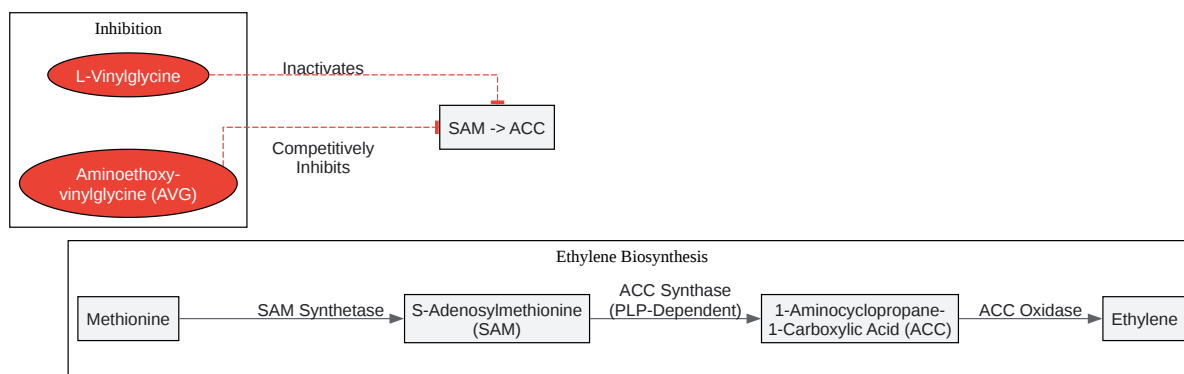
- Purified ACC synthase (e.g., expressed in *Pichia pastoris*)
- HEPES or similar buffer (e.g., 100 mM, pH 8.5)
- Pyridoxal 5'-phosphate (PLP) cofactor (e.g., 10  $\mu\text{M}$ )
- S-adenosylmethionine (SAM) substrate
- **L-Vinylglycine** or Aminoethoxyvinylglycine (AVG) inhibitor solutions of varying concentrations
- Assay for ACC quantitation (e.g., Lizada & Yang method) or  $\alpha$ -ketobutyrate quantitation (for L-VG turnover)

### Procedure:

- **Enzyme Preparation:** Prepare a solution of purified ACC synthase in the assay buffer containing PLP.

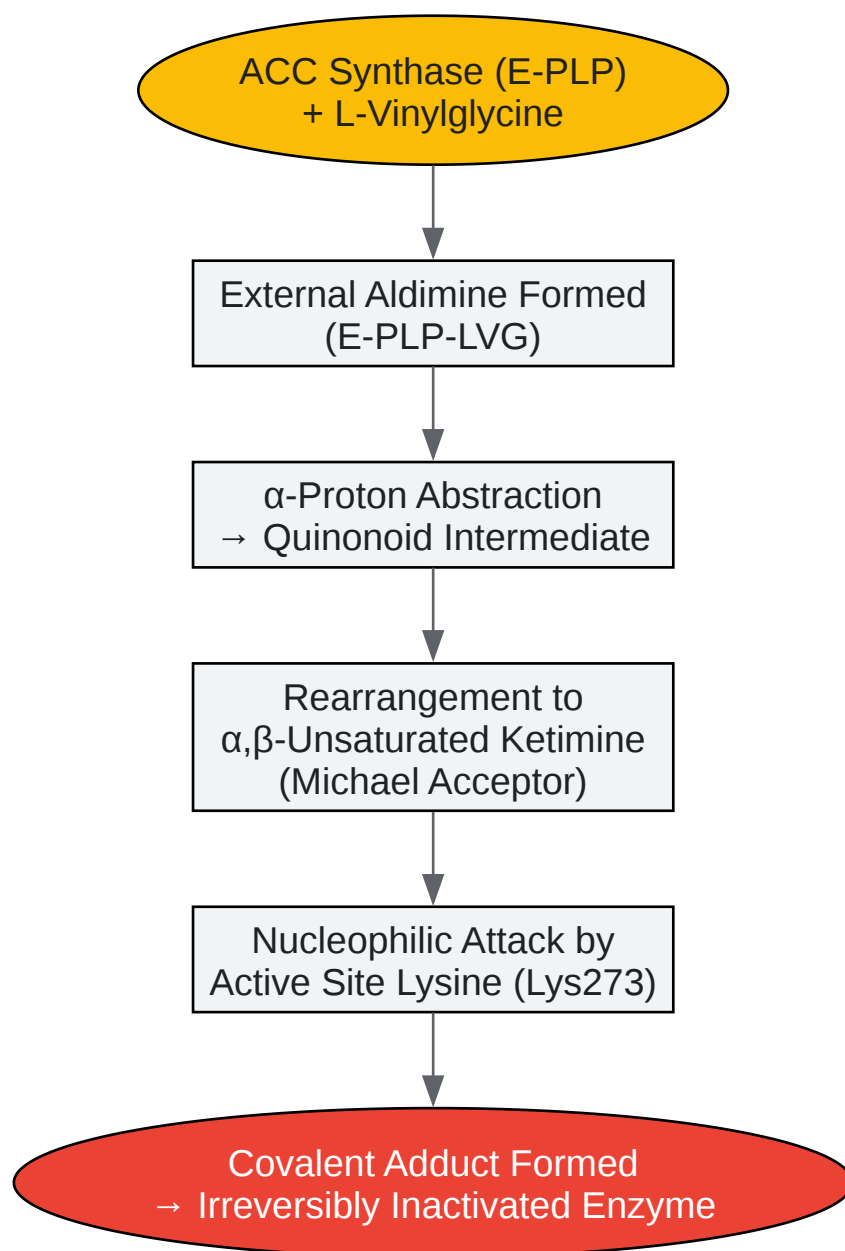
- **Reaction Mixture:** In a microcentrifuge tube, combine the assay buffer, PLP, and the inhibitor (L-VG or AVG) at the desired concentration. For control reactions, add buffer instead of the inhibitor.
- **Pre-incubation:** Pre-incubate the enzyme-inhibitor mixture at a controlled temperature (e.g., 30°C) for a set period to allow for binding.
- **Initiation of Reaction:** Initiate the enzymatic reaction by adding the substrate, SAM.
- **Incubation:** Incubate the reaction mixture at the controlled temperature for a specific time during which the reaction rate is linear.
- **Termination of Reaction:** Stop the reaction using a suitable method (e.g., adding HgCl<sub>2</sub> or heat).
- **Product Quantification:** Quantify the amount of ACC produced using a standard assay. For L-VG, one can also measure the production of  $\alpha$ -ketobutyrate to determine the rate of substrate turnover.
- **Data Analysis:**
  - Plot the reaction velocity against the substrate concentration at different fixed inhibitor concentrations.
  - For AVG, determine the  $K_i$  value using a Dixon plot or by fitting the data to the competitive inhibition model of the Michaelis-Menten equation.
  - For L-VG, analyze the time-dependent loss of enzyme activity to determine inactivation kinetics and the partition ratio by comparing the rate of product formation to the rate of inactivation.

## Visualizations



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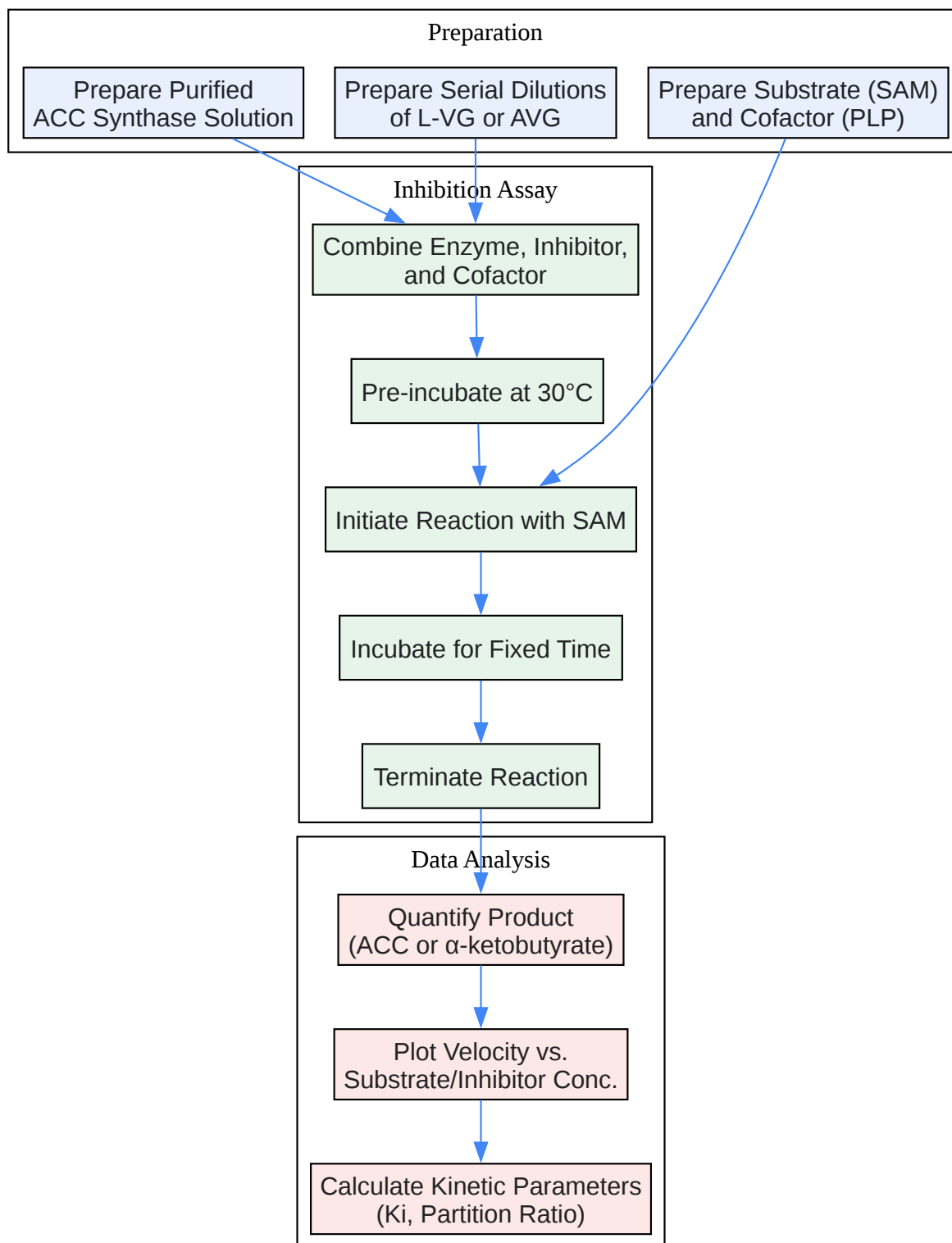
Caption: Inhibition of the ethylene biosynthesis pathway by L-VG and AVG.



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Caption: Mechanism of ACC synthase inactivation by **L-Vinylglycine**.





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Caption: Workflow for determining enzyme inhibition kinetics.

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